1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that serves as a fundamental structure for developing various dopamine receptor ligands. Dopamine receptors are crucial in regulating numerous neurological and physiological processes. Research on 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has significantly contributed to our understanding of dopamine receptor function and its role in various conditions. [, , ]
Synthesis Analysis
The synthesis of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives generally involves a multi-step process, with a key step being the cyclization of appropriately substituted amino alcohols. [] Another method involves the rearrangement of 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines in formic acid. [] Various substitutions at different positions on the benzazepine ring, particularly at the 1-phenyl, 3-N, 6, 7, and 8 positions, have been explored to modulate the affinity and selectivity of these compounds for dopamine receptors. [, , ] The intramolecular Barbier reaction of N-[2-(2-iodophenyl)ethyl]phenacylamines with n-BuLi has also been utilized for synthesizing derivatives. []
Molecular Structure Analysis
The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine core structure consists of a seven-membered benzazepine ring fused to a benzene ring. The 1-phenyl substituent plays a critical role in its interaction with dopamine receptors. [] Molecular mechanics calculations (MM2(85)) have been used for conformational analysis of various derivatives. Studies suggest that the biologically active conformation for both agonists and antagonists is a chair conformation with an equatorial phenyl ring. []
Chemical Reactions Analysis
N-alkylation: Introducing alkyl groups, such as methyl or allyl, at the nitrogen atom (position 3) significantly influences dopamine receptor affinity and selectivity. [, , ]
Halogenation: Introducing halogens, like chlorine or bromine, at positions 6 and 7 can enhance affinity and alter the agonist/antagonist properties of the compound. [, , ]
Hydroxylation: The presence of hydroxyl groups at positions 7 and 8 is crucial for interaction with dopamine receptors. [, , ]
Mechanism of Action
Agonists: Agonists activate dopamine receptors, mimicking the effects of dopamine. This activation triggers intracellular signaling cascades, leading to a variety of physiological responses. [, , , , , , , , ]
Antagonists: Antagonists block dopamine receptors, preventing dopamine from binding and exerting its effects. This blockade can be used to investigate the role of dopamine in various processes. [, , , , , , , ]
The precise mechanisms of action vary depending on the specific compound and the targeted receptor subtype. For instance, some derivatives have been shown to influence adenylate cyclase activity, regulate intracellular calcium levels, and modulate the phosphorylation state of key proteins like DARPP-32. [, , , , , ]
Applications
Investigating Dopamine Receptor Pharmacology: These compounds are essential tools for studying the binding properties, signaling pathways, and physiological effects of different dopamine receptor subtypes. [, , , , , , , , , , , ]
Exploring the Role of Dopamine in Neurological and Psychiatric Disorders: These derivatives are valuable for elucidating the involvement of dopamine in disorders like schizophrenia, Parkinson's disease, and addiction. [, , , , , ]
Developing Potential Therapeutic Agents: Although not discussed in detail here, research on 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives contributes to the development of new drugs targeting dopamine receptors for various therapeutic applications. []
Studying Dopaminergic Modulation of Brain Circuits: These compounds are used to investigate how dopamine influences neuronal activity and network dynamics in brain regions like the striatum and prefrontal cortex. [, , ]
Elucidating the Interplay Between Dopamine and Other Neurotransmitter Systems: Research on these derivatives helps understand how dopamine interacts with other neurotransmitter systems, such as acetylcholine and endocannabinoids. [, ]
Compound Description: SKF 38393 is a potent and selective dopamine D1 receptor agonist. [, , , , , ] It is frequently used in research to investigate the role of D1 receptors in various physiological and behavioral processes.
Relevance: SKF 38393 shares the core structure of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with the addition of two hydroxyl groups at the 7 and 8 positions of the benzazepine ring. This modification significantly contributes to its D1 receptor agonist activity. [, , ]
Compound Description: SKF 81297 is a highly potent and selective D1 receptor agonist. [, , , , , ] It exhibits high intrinsic activity at D1 receptors and is frequently used in research to investigate D1 receptor-mediated signaling pathways and behavioral effects.
Relevance: SKF 81297 is structurally similar to 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with the addition of a chlorine atom at the 6 position and two hydroxyl groups at the 7 and 8 positions of the benzazepine ring. These modifications enhance its D1 receptor agonist activity compared to the parent compound. [, , , ]
Compound Description: SKF 82958 is a highly efficacious dopamine D1 receptor agonist. [, , , , , , , ] It exhibits potent effects on cardiovascular function and is known to induce dopamine release.
Relevance: SKF 82958 shares the core structure of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with the addition of a chlorine atom at the 6 position, two hydroxyl groups at the 7 and 8 positions, and an allyl group at the 3 position of the benzazepine ring. These modifications contribute to its high D1 receptor agonist efficacy compared to the parent compound. [, , , , , ]
Compound Description: SCH23390 is a widely used, highly selective dopamine D1 receptor antagonist. [, , , , , , , , ] It is commonly employed in research to investigate the role of D1 receptors in various physiological and behavioral processes. Notably, in addition to its D1 receptor antagonism, SCH23390 has also been found to directly inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels. []
Relevance: SCH23390 is structurally related to 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, featuring a chlorine atom at the 7 position, a hydroxyl group at the 8 position, and a methyl group at the 3 position of the benzazepine ring. The presence of a chlorine atom at the 7 position is critical for its D1 receptor antagonist and GIRK channel blocking activities. [, , , , ]
Compound Description: This compound serves as a base structure for a series of derivatives investigated for their potential as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake inhibitors. [, ] Certain enantiomers of its 2-chloroethylcarbamoyl derivatives exhibit potent DA and NE uptake inhibition. []
Relevance: This compound shares the core structure with 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with methoxy groups substituted at the 7 and 8 positions of the benzazepine ring. This substitution pattern serves as a starting point for developing compounds with varied pharmacological activities, including uptake inhibition of neurotransmitters. [, ]
Compound Description: This series encompasses 3-allyl derivatives of 7-substituted (Cl, Br, H) 8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, exhibiting selective D1 antagonist properties. [, ] Their increased lipophilicity compared to their 3-methyl counterparts suggests potential for enhanced blood-brain barrier permeability and in vivo CNS potency. [, ]
Relevance: This series demonstrates the structure-activity relationships surrounding 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine regarding D1 receptor affinity and selectivity. The 3-allyl substitution, coupled with a halogen atom at the 7 position and a hydroxyl group at the 8 position, contributes to their D1 antagonist activity. [, ]
Compound Description: 6-Br-APB is a high-affinity D1 dopamine receptor ligand. [] It has been identified as a suitable candidate for further in vivo studies and resolution into its active and inactive enantiomers.
Relevance: 6-Br-APB shares the core structure of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with the addition of a bromine atom at the 6 position, two hydroxyl groups at the 7 and 8 positions, and an allyl group at the 3 position of the benzazepine ring. These modifications contribute to its high affinity for the D1 receptor. []
Compound Description: R-6-Br-APB is a potent and selective D1-like receptor agonist. [] It has been shown to reduce PPI and increase locomotion in several rodent species, indicating its potential for investigating psychomotor function.
Relevance: R-6-Br-APB is the R-enantiomer of 6-Br-APB, a closely related compound to 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with additional modifications at the 3, 6, 7, and 8 positions of the benzazepine ring. [] These specific modifications contribute to its D1-like receptor agonist activity and its distinct behavioral profile. []
Compound Description: This series of compounds were explored as potential norepinephrine (NE) potentiators. [] They were synthesized through an intramolecular Barbier reaction, with compound 2a showing moderate potentiating activity on the contraction of rat anococcygeus muscle induced by NE. []
Relevance: These compounds are structurally related to 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, featuring a hydroxyl group at the 1-position of the benzazepine ring and variations in substituents on the phenyl ring. [] While sharing the core structure, the introduction of the 1-hydroxy group and differing substituents lead to distinct pharmacological activity, shifting from dopaminergic to noradrenergic modulation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.